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Cat. No.: B1218298 Get Quote

For researchers and professionals in drug development, the efficient purification of His-tagged

proteins is a critical step. A key factor in this process is the binding capacity of the nickel-

nitrilotriacetic acid (Ni-NTA) resin used. This guide provides a comparative analysis of the

binding capacities of various commercially available Ni-NTA resins, supported by experimental

data and detailed protocols to aid in resin selection and experimental design.

Understanding Binding Capacity
The binding capacity of a chromatography resin refers to the amount of target protein that can

be adsorbed by a specific volume of the resin. This is typically expressed in milligrams of

protein per milliliter of resin (mg/mL). Two main types of binding capacity are considered:

Static Binding Capacity (SBC): This is the maximum amount of protein that can bind to the

resin under batch conditions, where the resin and protein solution are incubated together for

a prolonged period.

Dynamic Binding Capacity (DBC): This is the amount of protein that binds to the resin in a

column under specific flow conditions before a significant amount of the target protein begins

to elute without binding (breakthrough). DBC is often a more realistic measure for column

chromatography applications.

It is important to note that the binding capacity is not an absolute value but is influenced by

several factors, including the specific characteristics of the His-tagged protein (size,
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conformation, and accessibility of the His-tag), buffer composition (pH, ionic strength, and the

presence of imidazole), and the flow rate during chromatography.

Comparison of Commercial Ni-NTA Resins
The following tables summarize the reported binding capacities of several popular commercial

Ni-NTA resins. The data has been compiled from manufacturer's technical specifications and

publicly available information. It is crucial to recognize that the reported values may have been

determined under different experimental conditions, leading to some variability.

Resin Manufacturer
Reported Binding
Capacity (mg/mL)

Matrix Type

Ni-NTA Agarose QIAGEN Up to 50 Sepharose CL-6B

Ni-NTA Superflow QIAGEN Up to 50 Cross-linked Agarose

PureCube Ni-NTA

Agarose
Cube Biotech Up to 80 Agarose

GoldBio Ni-NTA

Agarose
GoldBio 6 - 80 Agarose

High-Affinity Ni-NTA

Resin
GenScript > 20

4% Cross-linked

Agarose

Ni-NTA Resin G-Biosciences > 50
6% Cross-linked

Agarose

Super Nickel NTA

Affinity Resin

Molecular

Dimensions/Agar

Scientific

Up to 70
7.5% Cross-linked

Agarose

Note: The binding capacity is often protein-dependent. For instance, QIAGEN specifies that

while their Ni-NTA Superflow has a guaranteed binding capacity of up to 20 mg/mL for any

6xHis-tagged protein, it can be significantly higher for specific proteins like 6xHis-GFP (55

mg/mL).[1] Similarly, Cube Biotech's resin boasts a high binding capacity of up to 80 mg/mL.[2]

GoldBio also reports a wide range of binding capacities, from 6 to 80 mg/mL, depending on the

specific product and target protein.[3]
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Experimental Protocols
To accurately assess and compare the binding capacity of different Ni-NTA resins in your own

laboratory, it is essential to follow a standardized protocol. Below are detailed methodologies

for determining both static and dynamic binding capacity.

Determining Static Binding Capacity (SBC)
This protocol is adapted for a batch-binding format.

Materials:

Ni-NTA resin slurry (e.g., 50% suspension)

Binding Buffer: 50 mM sodium phosphate, 300 mM NaCl, 10 mM imidazole, pH 8.0

Wash Buffer: 50 mM sodium phosphate, 300 mM NaCl, 20 mM imidazole, pH 8.0

Elution Buffer: 50 mM sodium phosphate, 300 mM NaCl, 250 mM imidazole, pH 8.0

Purified His-tagged protein of known concentration

Microcentrifuge tubes

Spectrophotometer or protein quantification assay (e.g., Bradford or BCA)

Procedure:

Resin Equilibration:

Pipette a defined volume of the Ni-NTA resin slurry (e.g., 1 mL of a 50% slurry, which

corresponds to 0.5 mL of settled resin) into a microcentrifuge tube.

Centrifuge at 500 x g for 2 minutes to pellet the resin.

Discard the supernatant.

Add 5 bed volumes of Binding Buffer to the resin, gently resuspend, and centrifuge again.

Repeat this wash step twice.
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Protein Binding:

Add a known, excess amount of the purified His-tagged protein solution to the equilibrated

resin.

Incubate on a rotator at 4°C for 1-2 hours to allow for complete binding.

Washing:

Centrifuge the tube at 500 x g for 2 minutes and collect the supernatant (this is the

unbound fraction).

Wash the resin with 5 bed volumes of Wash Buffer. Repeat twice, collecting the wash

fractions.

Elution:

Add 2 bed volumes of Elution Buffer to the resin, resuspend, and incubate for 10 minutes.

Centrifuge and collect the supernatant (eluate). Repeat the elution step.

Quantification:

Measure the protein concentration of the initial protein solution, the unbound fraction, the

wash fractions, and the elution fractions using a spectrophotometer (at A280) or a protein

quantification assay.

Calculate the static binding capacity using the following formula:

SBC (mg/mL) = (Total amount of protein loaded - Amount of protein in unbound and wash

fractions) / Volume of settled resin

Determining Dynamic Binding Capacity (DBC)
This protocol is designed for use with a chromatography system (e.g., FPLC).[4]

Materials:

Chromatography system with a UV detector
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Packed column with a known bed volume of Ni-NTA resin

Binding Buffer: 50 mM sodium phosphate, 300 mM NaCl, 10 mM imidazole, pH 8.0

Elution Buffer: 50 mM sodium phosphate, 300 mM NaCl, 250 mM imidazole, pH 8.0

Purified His-tagged protein of known concentration in Binding Buffer

0.45 µm filter

Procedure:

System and Column Preparation:

Equilibrate the chromatography system and the packed column with Binding Buffer until a

stable baseline is achieved on the UV detector.

Sample Loading:

Filter the protein sample through a 0.45 µm filter to remove any precipitates.

Continuously load the protein sample onto the column at a defined, constant flow rate

(e.g., 1 mL/min for a 1 mL column).

Monitoring Breakthrough:

Monitor the absorbance at 280 nm (A280) of the column effluent in real-time.

As the resin becomes saturated, the protein will start to flow through the column without

binding, causing the A280 to rise. This is known as breakthrough.

Data Analysis:

The dynamic binding capacity is typically calculated at 10% breakthrough (QB10), which is

the point where the A280 of the effluent reaches 10% of the A280 of the initial protein

sample.

Calculate the DBC using the following formula:
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DBC (mg/mL) = (Volume of protein loaded at 10% breakthrough) x (Concentration of protein

sample) / (Column bed volume)

Visualizing the Experimental Workflow
To further clarify the process of determining binding capacity, the following diagrams illustrate

the key steps in both the static and dynamic binding capacity experiments.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1218298?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Resin Preparation

Binding

Separation & Quantification

Result

Ni-NTA Resin Slurry

Equilibrate with
Binding Buffer

1. Wash x3

Add excess
His-tagged Protein

Incubate (e.g., 1-2h at 4°C)

Wash with
Wash Buffer

2. Collect Unbound

Elute with
Elution Buffer

3. Collect Wash

Quantify Protein in all Fractions

4. Collect Eluate

Calculate Static
Binding Capacity

Click to download full resolution via product page

Caption: Workflow for determining Static Binding Capacity (SBC).
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Caption: Workflow for determining Dynamic Binding Capacity (DBC).
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By understanding the factors that influence binding capacity and by employing standardized

protocols for evaluation, researchers can make informed decisions when selecting a Ni-NTA

resin, ultimately leading to more efficient and successful protein purification workflows.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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